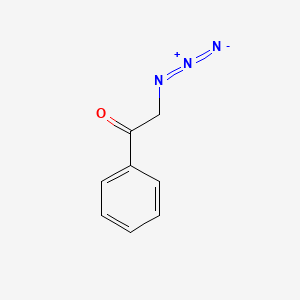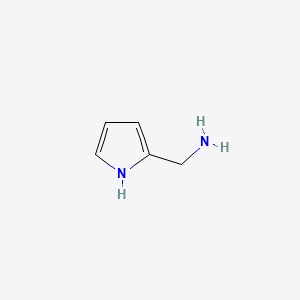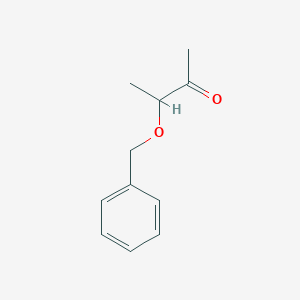
Boc-asp-ome
Descripción general
Descripción
“Boc-asp-ome” is also known as “Boc-L-aspartic acid 4-methyl ester” or “N-Boc-L-aspartic Acid 1-Methyl Ester”. It is a methylated, cell permeable derivative of the caspase inhibitor Boc-Asp Fluoromethylketone (Boc-D-FMK). Boc-D-FMK is a potent irreversible pancaspase inhibitor. It can inhibit most, if not all, known caspases .
Synthesis Analysis
A series of dipeptide systems have been easily achieved through a TiCl4-assisted condensation reaction. The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnished the corresponding dipeptides with high yields and diastereoselectivity .
Molecular Structure Analysis
The molecular formula of “Boc-asp-ome” is C10H17NO6 . The linear formula is CH3O2CCH2CH [NHCO2C (CH3)3]CO2H .
Chemical Reactions Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O. Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .
Physical And Chemical Properties Analysis
“Boc-asp-ome” is a white powder with a melting point of 86 - 93 ºC . Its molecular weight is 247.24 g/mol . The optical rotation is [a]D20 = -20 ± 2º (C=2 in MeOH) .
Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-Asp(OMe)-OH is commonly used in peptide synthesis . It is suitable for Boc solid-phase peptide synthesis . The Boc group (tert-butyloxycarbonyl) is a protective group used in organic synthesis .
Supramolecular Helical Self-Assembly
Boc-Asp(OMe)-OH can be used in the formation of supramolecular helical self-assemblies . These assemblies are formed through various non-covalent interactions and can build several secondary structures . This has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .
Caspase Inhibitor
Boc-Asp(OMe)-fluoromethyl ketone, a derivative of Boc-Asp(OMe)-OH, has been used as a caspase inhibitor . This has implications in studying effects on lactate dehydrogenase (LDH) leakage, apoptosis, and virus proliferation in chorion cells .
Transplantation Medium Component
Boc-Asp(OMe)-fluoromethyl ketone has also been used as a component of the transplantation medium for the transplantation of human embryonic stem cells (ESC)-derived medial ganglionic .
Drug Delivery Vehicles
The self-assembly of small peptides, including Boc-Asp(OMe)-OH, into various micro to nano-level structures has potential applications as drug delivery vehicles .
Fabrication of Nanomaterials
The helical assemblies formed by Boc-Asp(OMe)-OH can be used for fabricating various artificial nanomaterials .
Mecanismo De Acción
Target of Action
Boc-Asp-OMe, also known as Boc-D-fmk, is an aspartic acid derivative . It primarily targets caspases, a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .
Mode of Action
Boc-Asp-OMe acts as a caspase inhibitor . It interacts with caspases, preventing their activation and subsequent initiation of apoptosis . This interaction helps maintain cell viability under conditions that would typically induce apoptosis.
Biochemical Pathways
The primary biochemical pathway affected by Boc-Asp-OMe is the apoptosis signaling pathway. Under normal conditions, various stimuli can trigger apoptosis, leading to caspase activation. The presence of boc-asp-ome inhibits caspase activation, thereby disrupting the apoptosis signaling pathway .
Pharmacokinetics
It’s known that boc-asp-ome is cell-permeable, suggesting it can readily cross cell membranes and exert its effects intracellularly .
Result of Action
By inhibiting caspase activation, Boc-Asp-OMe prevents the execution of apoptosis. This results in the survival of cells that would otherwise undergo programmed cell death . It’s important to note that the inhibition of apoptosis can have significant effects at the cellular level, potentially contributing to uncontrolled cell proliferation.
Propiedades
IUPAC Name |
(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFIVTBTZUCTQH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-asp-ome | |
CAS RN |
98045-03-5 | |
| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Boc-D-fmk irreversibly binds to the active site of caspases, a family of cysteine proteases, preventing their proteolytic activity. This effectively blocks the caspase cascade, a critical pathway in apoptosis [].
ANone: The molecular formula of Boc-D-fmk is C11H18FNO5, and its molecular weight is 263.26 g/mol.
A: Boc-D-fmk is not a catalyst. It acts as an irreversible inhibitor, forming a covalent bond with the active site of caspases [].
ANone: Boc-D-fmk is primarily used in:
- Apoptosis Research: To investigate the role of caspases in different cell death pathways and disease models [, , , , ].
- Neurotoxicity Studies: To assess the involvement of caspases in neuronal cell death induced by various stimuli [, ].
- Cancer Research: To study the role of apoptosis in cancer cell survival and response to treatment [, , ].
ANone: Boc-D-fmk has shown efficacy in various in vitro models, including:
- Cell Lines: Human fetal membrane cells [], human breast cancer cell lines [], human prostate cancer cell lines [], and human neuroblastoma cells [, ].
- Primary Cell Cultures: Rat cortical cell cultures [] and murine thymocytes [].
ANone: Yes, Boc-D-fmk has been investigated in vivo in models of:
- Neurological Injury: It improved locomotor function in a rat spinal cord injury model [].
- Neurogenesis: It reduced apoptotic cells in neurogenic regions of the adult rat brain [].
- Glomerulonephritis: It reduced renal apoptosis, inflammation, and fibrosis in a rat model of experimental glomerulonephritis [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














